Synthetic Handle Differentiation – 5‑Bromo Substituent vs. Non‑Halogenated Analog
The 5‑bromo substituent of the target compound enables palladium‑catalysed cross‑coupling reactions (Suzuki‑Miyaura, Buchwald‑Hartwig, Heck), a capability entirely absent in the non‑halogenated analog 2‑(1,2,3,4‑tetrahydronaphthalen‑1‑yl)ethan‑1‑amine (CAS 86945‑24‑6) . In fragment‑based drug discovery, aryl bromides are routinely employed for structure‑activity relationship (SAR) expansion, whereas non‑halogenated scaffolds require separate, often lower‑yielding, C–H activation strategies [1]. This differentiation is structural and functional, not merely compositional.
| Evidence Dimension | Presence of a synthetically labile aryl halide |
|---|---|
| Target Compound Data | Aryl‑Br present at position 5 |
| Comparator Or Baseline | 2‑(1,2,3,4‑tetrahydronaphthalen‑1‑yl)ethan‑1‑amine (CAS 86945‑24‑6): aryl‑H, no halogen |
| Quantified Difference | Qualitative yes/no; bromine provides a universal cross‑coupling handle |
| Conditions | Structural analysis; synthetic utility context (medicinal chemistry building block application) |
Why This Matters
Procurement of the non‑halogenated analog forecloses all downstream diversification via cross‑coupling, limiting SAR exploration and lead optimisation.
- [1] CISMeF – MeSH term for 1-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-1-propanone, demonstrating use of the 5-bromo-tetralin core as a synthetic entry point. View Source
